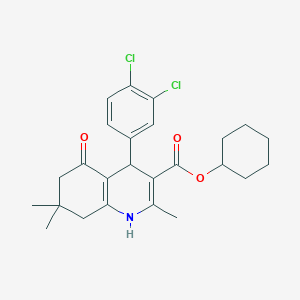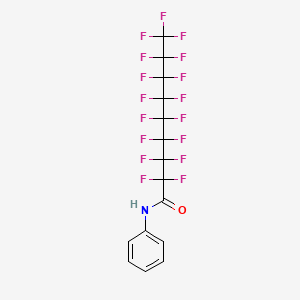![molecular formula C16H17Cl2NO3 B11697639 Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate](/img/structure/B11697639.png)
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)安息香酸メチルは、独特の構造を持つ複雑な有機化合物です。それは、ジクロロビニル基、ジメチルシクロプロピル基、および安息香酸エステルが存在することを特徴としています。
準備方法
合成経路と反応条件
2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)安息香酸メチルの合成は、一般的に複数の手順を伴います。一般的な方法の1つは、特定の条件下で、2,2-ジクロロビニルシクロプロパンを安息香酸誘導体と反応させて、目的の生成物を得る方法です。反応条件では、化合物の正しい生成を確保するために、触媒と制御された温度の使用が必要になることがよくあります。
工業生産方法
工業的な環境では、この化合物の生産には、収率と純度を最大化するために最適化された条件を使用した大規模反応が含まれる場合があります。このプロセスには、一貫性と効率を確保するために、連続フローリアクターや自動化システムなどの高度な技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)安息香酸メチルは、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、酸化された誘導体の生成につながる可能性があります。
還元: 還元反応は、化合物に存在する官能基を変更できます。
置換: この化合物は、置換反応を起こすことができ、その際に1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。これらの反応の条件は異なりますが、多くの場合、所望の変換を実現するために、特定の溶媒、温度、および触媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、異なる官能基を持つさまざまな誘導体を生成する可能性があります。
科学研究への応用
2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)安息香酸メチルは、科学研究でいくつかの応用があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生物分子との相互作用について研究されています。
医学: 薬物開発の前駆体としての使用など、その潜在的な治療的応用を探索する研究が進行中です。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)安息香酸メチルがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生化学経路に影響を与え、細胞機能の変化につながる可能性があります。正確な分子標的と経路は、特定のアプリケーションと使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- メチル 2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキシレート
- メチル 2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボキシレート
独自性
2-({[3-(2,2-ジクロロビニル)-2,2-ジメチルシクロプロピル]カルボニル}アミノ)安息香酸メチルは、官能基と構造的特徴の特定の組み合わせにより、独自のものとなっています。
類似化合物との比較
Similar Compounds
- Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C16H17Cl2NO3 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
methyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C16H17Cl2NO3/c1-16(2)10(8-12(17)18)13(16)14(20)19-11-7-5-4-6-9(11)15(21)22-3/h4-8,10,13H,1-3H3,(H,19,20) |
InChIキー |
HFQAPTUIFKOBRP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)NC2=CC=CC=C2C(=O)OC)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)

![3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester](/img/structure/B11697578.png)
![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)

![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)
![3-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11697616.png)
![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
![2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide](/img/structure/B11697633.png)
